molecular formula C5H16Si2 B1597326 Pentamethyldisilane CAS No. 812-15-7

Pentamethyldisilane

Cat. No. B1597326
CAS RN: 812-15-7
M. Wt: 132.35 g/mol
InChI Key: FHQRQPAFALORSL-UHFFFAOYSA-N
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Description

Pentamethyldisilane, also known as 1,1,1,2,2-Pentamethyldisilane, is a chemical compound with the linear formula (CH3)3SiSi(CH3)2H . It has a molecular weight of 132.35 .


Molecular Structure Analysis

The molecular structure of Pentamethyldisilane is represented by the SMILES string [H]Si©Si©C . The InChI key is FHQRQPAFALORSL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pentamethyldisilane undergoes pyrolysis, resulting in the formation of trimethylsilane and heptamethyltrisilane as the major products . This reaction is supported by detailed analytical data at a variety of times and temperatures in the range 591–639 K .


Physical And Chemical Properties Analysis

Pentamethyldisilane is a liquid with a refractive index n20/D 1.4240 (lit.) . It has a boiling point of 98-99 °C (lit.) and a density of 0.722 g/mL at 25 °C (lit.) .

Scientific Research Applications

Reactivity with Olefins

Pentamethyldisilane demonstrates significant reactivity with olefins. In the presence of peroxides or ultraviolet light, it adds to 1-octene and methylcylohexene, leading to high yields of alkylpentamethyldisilanes. This process is further catalyzed by chloroplatinic acid, although it also results in cleavage of the Si-Si bond, yielding only traces of the expected addition product (Urenovitch & West, 1965).

Reactions with Nucleophilic Reagents

Pentamethyldisilane undergoes interesting transformations when treated with various nucleophilic reagents. For instance, (chloromethyl)pentamethyldisilane reacts with sodium methoxide and other reagents, resulting in both substitution products and products from intramolecular rearrangement. This provides valuable insights into the chemical behavior of organofunctional disilanes (Kumada, Ishikawa, & Tamao, 1966).

Synthesis and Polymerization

Pentamethyldisilane is also used in the synthesis of various organofunctional disilanes. It undergoes polymerization reactions, such as dehydrogenative polymerization, leading to the formation of oligosilanes and polysilanes. These reactions are fundamental in the development of materials with unique properties, particularly in the field of silicon-based polymers (Hengge & Weinberger, 1992).

Interactions with Metal Carbonyls

Pentamethyldisilane interacts with metal carbonyls, such as those of ruthenium and osmium. This results in the formation of polynuclear complexes, which are significant in the study of organometallic chemistry. These reactions provide insights into the silicon-metal interactions, which are crucial in catalysis and materials science (Brookes, Knox, & Stone, 1971).

Photolysis and Photochemistry

Pentamethyldisilane is also notable in photochemistry studies. For instance, its mercury-sensitized photolysis in the vapor phase yields a range of silicon-based products. These studies are essential for understanding the photolytic behavior of silicon compounds, which has implications in materials science and semiconductor technology (Jung & Weber, 1976).

Safety And Hazards

Pentamethyldisilane is classified as a flammable liquid (Category 2, H225) according to the GHS classification . It has a flash point of -10 °C in a closed cup . The safety data sheet recommends wearing protective gloves, protective clothing, eye protection, and face protection when handling this substance .

properties

IUPAC Name

dimethylsilyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H16Si2/c1-6(2)7(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQRQPAFALORSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylsilyl(trimethyl)silane

CAS RN

812-15-7
Record name Disilane, pentamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentamethyldisilane

Citations

For This Compound
475
Citations
IMT Davidson, JI Matthews - Journal of the Chemical Society, Faraday …, 1976 - pubs.rsc.org
… Our work on two compounds in the latter category, pentamethyldisilane and 1,1,2-trirnethyldisilane is described in this paper. In addition, there are now some recently-published results …
Number of citations: 17 pubs.rsc.org
C Kerst, P Potzinger, HG Wagner - Zeitschrift für Naturforschung A, 1996 - degruyter.com
The rate constant for the H atom abstraction of trimethylsilyl radicals from pentamethyldisilane (k(4)) was measured relative to the trimethylsilyl combination reaction k(3). A value for =(…
Number of citations: 4 www.degruyter.com
JV Urenovitch, R West - Journal of Organometallic Chemistry, 1965 - Elsevier
… pentamethyldisilane and 1,1,2,2-tetramethyldisilane have been prepared and characterized. Pentamethyldisilane … Chloroplatinic acid-catalyzed reaction of pentamethyldisilane with …
Number of citations: 47 www.sciencedirect.com
R Becerra, JS Bertram, R Walsh… - Journal of the Chemical …, 1989 - pubs.rsc.org
Pentamethyldisilane pyrolysis results in the formation of trimethylsilane and heptamethyltrisilane as the major products. Detailed analytical data at a variety of times, supplemented by …
Number of citations: 7 pubs.rsc.org
J Réffy, J Nagy - Periodica Polytechnica Chemical Engineering, 1978 - pp.bme.hu
… /2 calculations with spd basis were carried out for pentamethyldisilane [(CH3)3SiSi(CH3)2] … For pentamethyldisilane the minimum of the curve indicates a Si-Si-C bond angle at about …
Number of citations: 1 pp.bme.hu
KE Nares, ME Harris, MA Ring, HE O'Neal - Organometallics, 1989 - ACS Publications
… the pentamethyldisilane thermal … his pentamethyldisilane study at reactant pressures between 1 and 7 Torr. Assuming similar catalytic susceptibilities for tetra- and pentamethyldisilane, …
Number of citations: 11 pubs.acs.org
Y Tajima, H Ishikawa, T Miyazawa, M Kira… - Journal of the …, 1997 - ACS Publications
Since the first report by Lippert on dual fluorescence exhibited by p-(dimethylamino) benzonitrile (DMABN), 1 a vast number of studies have been devoted to elucidation of the …
Number of citations: 31 pubs.acs.org
C Kerst, P Potzinger, HG Wagner - Zeitschrift für Naturforschung A, 1996 - degruyter.com
Two primary processes were observed in the Hg-sensitized photolysis of Me 5 Si 2 H: (I) hydrogen abstraction from the Si-H bond with a quantum yield of 0(1) = 0.85, (V) Si-Si bond …
Number of citations: 4 www.degruyter.com
C Kerst, I Lein, P Potzinger - Journal of Photochemistry and Photobiology A …, 1998 - Elsevier
The photolysis of pentamethyldisilane, Me 5 Si 2 H. is characterized by a large number of decomposition processes of the excited molecule. Quantum yield determinations in the …
Number of citations: 2 www.sciencedirect.com
JH Lee, SK Park - Journal of the Korean Chemical Society, 2020 - koreascience.kr
… 그래서 저자들은 1-(2-(allyoxy)phenyl)-1,1,2,2,2-pentamethyldisilane 3을 합성 한 후 광반응으로부터 생긴 silene을 분자내 반응을 통하여, 새로운 실리콘이 포함된 헤테로고리 화합물들을 …
Number of citations: 0 koreascience.kr

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